Edeine
描述
Historical Context of Edeine Discovery and Early Characterization
The discovery of this compound dates back to the mid-20th century, with initial isolation and property descriptions credited to Kurylo-Borowska in 1959 from a strain of Bacillus brevis Vm4. doi.orgasm.org Early research focused on characterizing the components of the this compound complex. doi.org These initial studies established that edeines are peptide-based molecules. doi.org Subsequent work through the 1970s and 1980s led to the elucidation of their detailed chemical structures, revealing a fascinating composition that set them apart from typical peptides. doi.org This early characterization laid the groundwork for understanding its unique mechanism of action and its eventual use as a specialized research tool.
Academic Significance of this compound as a Non-Ribosomal Peptide
A key feature contributing to this compound's academic significance is its classification as a non-ribosomal peptide (NRP). asm.orgfrontiersin.orgwikipedia.org Unlike proteins, which are synthesized by ribosomes following an mRNA template, NRPs are assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). wikipedia.orguzh.chnih.gov This alternative synthesis pathway allows for the incorporation of a vast array of building blocks beyond the standard 20 proteinogenic amino acids. uzh.chnih.gov
The structure of this compound is a testament to the versatility of NRPS systems. It is a linear peptide that contains several unusual components:
Non-proteinogenic amino acids: Edeines incorporate residues such as β-tyrosine, (S)-isoserine, (S)-2,3-diaminopropionic acid, and the highly unusual (2R, 6S)-diamino-(7R)-hydroxyazelaic acid. doi.orgasm.orgfrontiersin.org
Polyamine tail: A distinctive feature is the C-terminal spermidine (B129725) or guanidylspermidine moiety. doi.orgfrontiersin.orgembopress.org
This unique structural architecture, assembled by the modular NRPS machinery, is directly responsible for this compound's specific biological activity. asm.orgwikipedia.org The study of this compound and its biosynthesis provides valuable insights into the function of NRPSs, a field of significant interest for discovering and engineering new natural products. frontiersin.orguni-frankfurt.de
Overview of this compound's Role as a Research Tool in Molecular Biology
This compound's most prominent role in academic research is as a potent and specific inhibitor of protein synthesis, also known as translation. asm.orgresearchgate.net It is considered a universal inhibitor because it affects this fundamental process in all domains of life: bacteria, archaea, and eukaryotes. frontiersin.orgembopress.org
The primary mechanism of this compound's inhibitory action is its interference with the ribosome, the molecular machine responsible for protein synthesis. Specifically, this compound binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). frontiersin.orgresearchgate.net Research has shown that this compound's binding site is located in a critical region that spans the peptidyl (P) and exit (E) sites of the ribosome. frontiersin.orgresearchgate.net
Key research applications of this compound include:
Inhibition of Translation Initiation: this compound is particularly effective at blocking the first step of protein synthesis—initiation. It achieves this by preventing the binding of the initiator tRNA (fMet-tRNA in bacteria) to the P-site of the small ribosomal subunit. asm.orgfrontiersin.orgresearchgate.net This prevents the formation of a functional initiation complex, thereby halting protein synthesis before it can begin. frontiersin.org
Probing Ribosome Structure and Function: Because it binds to universally conserved nucleotides within the ribosome, this compound has been instrumental in studies aimed at understanding ribosome structure and function. embopress.org Crystal structures of ribosomes complexed with this compound have provided high-resolution snapshots of its binding site, revealing that it can induce conformational changes in the ribosomal RNA. frontiersin.orgembopress.orgnih.gov For instance, this compound binding promotes the formation of a base pair between two universally conserved nucleotides, G693 and C795 (E. coli numbering), which appears to obstruct the path of messenger RNA (mRNA) and interfere with P-site tRNA binding. frontiersin.orgnih.gov
Distinguishing Ribosomal Sites: The specific action of this compound on the P-site allows researchers to dissect the distinct roles of the different tRNA binding sites on the ribosome (the aminoacyl (A), peptidyl (P), and exit (E) sites). nih.gov While it primarily affects the P-site, some studies suggest it can also influence the A-site and E-site, making it a versatile probe for ribosomal dynamics. embopress.orgnih.gov
属性
CAS 编号 |
11006-90-9 |
|---|---|
分子式 |
C14H28N6O6 |
同义词 |
Edeine |
产品来源 |
United States |
Structural Elucidation and Isoform Characterization of Edeine
Identification of Constituent Amino Acids and Polyamine Moiety in Edeine Variants
The this compound antibiotics are pentapeptide amides, meaning they are composed of five amino acid residues and a polyamine. nih.govsigmaaldrich.com While sharing a common backbone, the specific components can vary, giving rise to different this compound analogues.
Analysis of various this compound isolates has revealed a conserved core peptide structure. Two fundamental components of this structure are the amino acids Glycine and (S)-Isoserine. doi.orgfrontiersin.orgsci-hub.se These residues are consistently present across the major, well-characterized variants of this compound, including A, B, D, and F, forming part of the pentapeptide chain. doi.orgfrontiersin.orgsmolecule.com
A key structural feature of edeines is the inclusion of the non-proteinogenic amino acid (S)-2,3-diaminopropionic acid (DAPA). doi.orgfrontiersin.orgasm.org This small amino acid plays a critical role in the isomerism of the antibiotic. Each this compound variant naturally exists as a mixture of two isomers: a biologically active α-isomer and an inactive β-isomer. researchgate.netresearchgate.net The structural basis for this isomerism lies in the peptide bond formed between the isoserine residue and the DAPA residue. researchgate.netnih.gov In the active α-isomer, the linkage occurs through the α-amino group of DAPA, while the inactive β-isomer is formed via a linkage to the β-amino group. researchgate.netnih.gov
The this compound peptide backbone contains another unusual, non-proteinogenic amino acid: (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA). nih.govdoi.orgfrontiersin.orgasm.org This complex diamino-dicarboxylic acid is a core constituent of edeines A, B, D, and F. doi.orgfrontiersin.orgmcmaster.ca Studies involving synthetic this compound analogues have demonstrated that the free ionizable carboxyl group within the DAHAA moiety is not essential for the molecule's biological activities. nih.gov
Variation among the primary this compound analogues occurs at the N-terminus of the peptide chain. sci-hub.se this compound A and this compound B are characterized by the presence of a β-tyrosine residue, also known as isotyrosine. frontiersin.orgsci-hub.seresearchgate.netresearchgate.net In contrast, this compound D and this compound F incorporate a different aromatic amino acid at this position, (S)-β-Phenyl-β-alanine. doi.orgsci-hub.semcmaster.ca
A distinctive feature of the this compound family is the C-terminal modification with a polyamine base. nih.govannualreviews.org This structural element also serves as a point of variation. In this compound A and this compound D, the peptide chain is linked to a spermidine (B129725) molecule. sci-hub.senih.govannualreviews.org this compound B and this compound F feature a guanylated derivative of this polyamine, known as guanylspermidine. doi.orgsci-hub.semcmaster.canih.gov This basic polyamine tail is a major contributor to the strong cationic nature of this compound antibiotics. sci-hub.se
Structural Differences and Isomerism Among this compound Variants (e.g., this compound A, B, D, F)
The primary this compound variants (A, B, D, and F) are structurally analogous, with variations restricted to the N-terminal amino acid and the C-terminal polyamine. This compound A and B share the N-terminal β-tyrosine, but differ by the C-terminal spermidine in A and guanylspermidine in B. frontiersin.orgsci-hub.seresearchgate.net A similar relationship exists between this compound D and F; both contain N-terminal β-phenyl-β-alanine, but D is terminated with spermidine while F has a guanylspermidine tail. doi.orgsci-hub.se Consequently, this compound F can be chemically synthesized from this compound D through an amidination reaction. doi.orgnih.gov
As mentioned, all natural this compound isolates are mixtures of α- and β-isomers, with only the α-isomer demonstrating biological activity. researchgate.netresearchgate.net The distinction lies in the connectivity at the DAPA residue: the α-isomer has the isoserine residue linked to the α-amino group of DAPA, while the inactive β-isomer has the isoserine linked to the β-amino group. researchgate.netnih.gov
Interactive Data Table: Structural Comparison of Major this compound Variants
| This compound Variant | N-Terminal Amino Acid | C-Terminal Polyamine Moiety |
| This compound A | β-Tyrosine | Spermidine |
| This compound B | β-Tyrosine | Guanylspermidine |
| This compound D | β-Phenyl-β-alanine | Spermidine |
| This compound F | β-Phenyl-β-alanine | Guanylspermidine |
Advanced Spectroscopic and Crystallographic Approaches to this compound Structure Determination
The definitive structural elucidation of the this compound complex, including its various isoforms, has been achieved through the application of sophisticated analytical techniques. Primarily, X-ray crystallography has provided high-resolution insights into the three-dimensional conformation of this compound when bound to its biological target, the ribosome. Concurrently, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (MS), have been indispensable for characterizing the distinct chemical structures of the individual this compound congeners.
X-ray crystallography has been instrumental in visualizing the interaction of this compound with ribosomal subunits from both prokaryotic and eukaryotic organisms. researchgate.netnih.govembopress.org Seminal studies provided crystal structures of this compound bound to the 30S ribosomal subunit of Thermus thermophilus and the 80S ribosome from the yeast Saccharomyces cerevisiae. pdbj.orgpdbj.org These analyses revealed that this compound binds in a critical region of the small ribosomal subunit, near the peptidyl-tRNA (P) site, and makes key contacts with the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes). nih.govpdbj.org
In the complex with the Thermus thermophilus 30S subunit, this compound was located near the E-site, where it interacts with helices H24, H28, H44, and H45 of the 16S rRNA. embopress.org The crystallographic data demonstrated that the β-tyrosine residue at the N-terminal end of this compound interacts with guanine (B1146940) G926 in a manner that mimics a standard RNA base pair. nih.govembopress.org Meanwhile, the C-terminal spermidine-like moiety of the antibiotic interacts with the backbone of the P-site tRNA, explaining its mechanism of inhibiting protein synthesis. nih.govembopress.org The binding of this compound induces a conformational change, creating a novel base pair (G693-C795), which interferes with the mobility of the ribosomal platform required for translation. nih.gov
Table 1: Crystallographic Data for this compound-Ribosome Complexes
| PDB ID | Description | Organism | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 1I95 rcsb.org | Crystal structure of the 30S ribosomal subunit in complex with this compound | Thermus thermophilus | 4.50 | Revealed this compound binding site near the P-site, interacting with 16S rRNA helices H24, H28, H44, and H45. embopress.orgrcsb.org |
| 4U4N pdbj.org | Crystal structure of this compound bound to the yeast 80S ribosome | Saccharomyces cerevisiae | 3.10 | Confirmed this compound binding to the small ribosomal subunit, inhibiting translation by blocking the P-site. pdbj.org |
| 4UKW pdbj.org | Crystal structure of this compound bound to the yeast 80S ribosome | Saccharomyces cerevisiae | 3.1 | Provided detailed interactions within the eukaryotic ribosome, highlighting the universally conserved nature of the binding pocket. pdbj.org |
Complementing crystallographic methods, NMR spectroscopy and mass spectrometry have been pivotal in characterizing the specific isoforms of this compound, such as edeines A, B, D, and F, which differ in their amino acid composition or the nature of their polyamine tail. doi.orgresearchgate.net Techniques like reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have enabled the separation and identification of these closely related congeners from Brevibacillus brevis culture filtrates. researchgate.net For instance, research has successfully used LC-MS/MS to confirm the presence of a mixture of edeines A, B, and F in active antifungal fractions. researchgate.net Furthermore, 1D and 2D NMR spectroscopy have been employed to confirm the precise chemical structure and stereochemistry of individual isoforms, such as this compound B1, by analyzing the chemical shifts and coupling constants of their constituent atoms. asm.orgresearchgate.net
Table 2: Spectroscopic Characterization of this compound Isoforms
| This compound Isoform | Analytical Technique | Key Research Findings |
|---|---|---|
| Edeines A, B, F | LC-MS/MS, ¹H NMR | Identified a combination of these isoforms in active fractions; NMR signals corresponded to the known this compound pentapeptide structure. researchgate.net |
| This compound D | Enzymatic Degradation, Chemical Synthesis | Structure postulated through synthesis from this compound F and analysis of degradation products. doi.org |
| This compound B1 | ESI-MS, NMR (¹H, ¹³C) | Structure confirmed through detailed spectroscopic analysis and comparison with literature values. asm.orgresearchgate.net |
| This compound F | Enzymatic Degradation, Dinitrophenylation | Structure determined by chemical modification and degradation, and by synthesis from this compound D. doi.org |
Biosynthesis and Biotechnological Production of Edeine
Non-Ribosomal Peptide Synthetase (NRPS) Mechanism of Edeine Biosynthesis
Edeines are synthesized by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.orguzh.chwikipedia.org Unlike ribosomal protein synthesis, which is directed by messenger RNA, NRPSs function as protein templates that assemble peptides in a stepwise fashion. uzh.chwikipedia.org These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. uzh.chigem.org
The fundamental steps of NRPS-mediated synthesis include:
Activation: An adenylation (A) domain within a module selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate. uzh.ch
Thiolation: The activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently attached via a thioester bond. uzh.chigem.org
Condensation: A condensation (C) domain catalyzes the formation of a peptide bond between the amino acid on one module and the growing peptide chain on the adjacent module. uzh.ch
Modification (Optional): Additional domains, such as epimerization (E) domains, can modify the incorporated amino acids, for example, by converting them from L- to D-isomers. igem.orgnih.gov
Termination: Finally, a thioesterase (TE) domain releases the completed peptide from the NRPS complex, often through cyclization or hydrolysis. uzh.chnih.gov
In the case of this compound, which is a linear peptide, the NRPS system assembles a chain of unconventional amino acids and a polyamine. frontiersin.org The specific NRPS enzymes responsible for this compound synthesis are encoded within the this compound biosynthetic gene cluster.
This compound Biosynthetic Gene Cluster (ede BGC) Analysis
The genetic blueprint for this compound production is located in a specific region of the Brevibacillus brevis chromosome known as the this compound biosynthetic gene cluster (ede BGC). researchgate.netfrontiersin.org This cluster contains all the necessary genes for the synthesis, transport, and regulation of this compound. In B. brevis X23, the ede BGC spans approximately 38 kb.
Identification and Characterization of Genes within the ede BGC (e.g., edeA, edeQ, edeK)
Analysis of the ede BGC has led to the identification and characterization of several key genes. hnxb.org.cn For instance, in Brevibacillus brevis X23, the cluster includes genes designated edeA through edeQ. hnxb.org.cn Some of the crucial genes and their putative functions are:
edeA : This gene is believed to encode a transporter protein responsible for the secretion of this compound out of the bacterial cell. frontiersin.org
edeQ : This gene encodes a resistance enzyme. frontiersin.org It has been shown to be a spermidine (B129725) N-acetyltransferase that inactivates this compound through N-acetylation, thus protecting the producing organism from its own antibiotic. researchgate.net Heterologous expression of edeQ in Bacillus subtilis has been shown to enhance resistance to this compound. frontiersin.orgfrontiersin.org
edeK : This gene encodes a core non-ribosomal peptide synthetase (NRPS) enzyme, which is a central component of the this compound assembly line. frontiersin.org
The coordinated expression of these and other genes within the cluster is essential for efficient this compound production.
Regulatory Elements and Promoters of ede BGC
The expression of the genes within the ede BGC is controlled by regulatory DNA sequences, including promoters. frontiersin.orgkhanacademy.org A promoter is a region of DNA where RNA polymerase binds to initiate transcription. khanacademy.org In the ede BGC, a specific promoter region, referred to as edePro, has been identified. frontiersin.org Bioinformatic analysis of edePro has revealed the presence of conserved -10 (TATAAT) and -35 (TTGACA) regions, which are critical for the binding of RNA polymerase and the initiation of transcription. The activity of this promoter is a key control point in this compound biosynthesis.
Genetic Regulation of this compound Production
The production of this compound is a tightly regulated process, involving both pathway-specific activators and global transcriptional regulators. This complex regulatory network ensures that this compound is produced at the appropriate time and in the correct amount.
Role of Pathway-Specific Activators (e.g., EdeB)
A key player in the regulation of this compound biosynthesis is EdeB, a pathway-specific transcriptional activator. nih.gov EdeB belongs to the ParB family of proteins and contains a helix-turn-helix (HTH) DNA-binding domain. Research has demonstrated that EdeB directly binds to the edePro promoter region of the ede BGC. nih.govfrontiersin.org This binding event enhances the transcription of the biosynthetic genes, leading to increased this compound production. nih.gov
Overexpression of the edeB gene in B. brevis X23 has been shown to increase this compound production by a significant margin, in some cases by as much as 92.27%. frontiersin.orgnih.gov Conversely, deletion of the edeB gene results in significantly lower expression of key biosynthetic genes like edeA, edeQ, and edeK, and a corresponding decrease in antibacterial activity. nih.govfrontiersin.org These findings firmly establish EdeB as a positive regulator of this compound biosynthesis. frontiersin.org
Transcriptional Control Mechanisms in this compound Biosynthesis
The transcriptional control of this compound biosynthesis is multifaceted. In addition to the positive regulation by EdeB, there is evidence of negative regulation by global transcription factors. One such factor is AbrB, which has been identified as a global negative transcription factor in Brevibacillus brevis X23. zgswfz.com.cn Deletion of the abrB gene leads to a significant increase in the transcription level of the ede BGC operon, particularly in the early stages of growth. zgswfz.com.cn This results in an increased yield of edeines A and B. zgswfz.com.cn
This indicates that AbrB acts as a repressor of this compound biosynthesis. zgswfz.com.cn The interplay between positive regulators like EdeB and negative regulators like AbrB allows for fine-tuned control of this compound production in response to various cellular and environmental signals.
Heterologous Expression Studies of this compound Biosynthesis
Heterologous expression, the production of a protein or a natural product in a host organism that does not naturally produce it, is a valuable strategy when the native producer is difficult to manipulate genetically. rsc.orgmdpi.com However, the heterologous expression of the this compound biosynthetic gene cluster (BGC) has encountered significant hurdles.
Bacillus subtilis is a well-characterized and genetically tractable host, making it an attractive candidate for heterologous production of various natural products. rsc.org Despite its potential, attempts to express the this compound BGC in B. subtilis have been unsuccessful, with no detectable this compound production. rsc.orgresearcher.life Several factors are thought to contribute to this failure:
Promoter Incompatibility: The native promoter of the this compound BGC, originating from Brevibacillus brevis, may not be efficiently recognized by the transcriptional machinery of B. subtilis. rsc.org
Lack of Essential Precursors: The biosynthesis of this compound requires specific building blocks that may not be readily available in B. subtilis. A critical example is spermidine, a polyamine that forms part of the this compound backbone. rsc.org The absence or insufficient supply of such precursors can halt the biosynthetic pathway.
Gene Cluster Integrity: There is a possibility of mutations occurring within the cloned gene cluster during the transfer and integration process, which could inactivate key biosynthetic enzymes. rsc.org
Metabolic Burden: The expression of a large BGC like that of this compound can impose a significant metabolic burden on the heterologous host, potentially leading to growth inhibition and reduced productivity. nih.gov
The structure of this compound incorporates a spermidine moiety, making this polyamine an essential precursor for its biosynthesis. nih.gov Spermidine is synthesized from putrescine through the action of spermidine synthase, which transfers an aminopropyl group from S-adenosylmethioninamine. wikipedia.orgnih.govresearchgate.net The lack of a sufficient intracellular pool of spermidine in a heterologous host like B. subtilis is a major bottleneck for this compound production. rsc.org This highlights the importance of understanding the precursor requirements of a biosynthetic pathway before attempting heterologous expression. Co-expression of the genes for precursor biosynthesis alongside the target BGC is a potential strategy to overcome this limitation.
Strategies for Enhanced this compound Production in Producer Strains (e.g., Brevibacillus brevis)
Given the challenges of heterologous expression, research has also focused on enhancing this compound production in its native producer, Brevibacillus brevis.
The this compound BGC contains a pathway-specific transcriptional activator gene, edeB, which belongs to the ParB family of regulatory proteins. frontiersin.org The EdeB protein directly binds to the promoter region of the this compound BGC, upregulating the transcription of key biosynthetic genes such as edeA, edeQ, and edeK. frontiersin.org Overexpression of edeB in B. brevis has been shown to significantly increase this compound production. frontiersin.org
| Gene | Function | Effect of Overexpression |
| edeB | Pathway-specific transcriptional activator | Increased transcription of edeA, edeQ, and edeK frontiersin.org |
Promoter engineering is a powerful strategy to enhance the transcription of biosynthetic genes and, consequently, the yield of the final product. aimspress.comaimspress.com In the context of this compound production, replacing the native promoter of the ede BGC with stronger, constitutive promoters has proven effective. nih.govresearchgate.net Studies have shown that replacing the native promoter with various strong promoters can significantly increase the expression of the ede BGC and boost this compound production by several fold. nih.gov
| Promoter | Fold Increase in ede BGC Expression | Fold Increase in this compound Production |
| Pmwp | 20.5 ± 1.2 | 8.7 ± 0.7 |
| Pspc | 2.9 ± 0.4 | 3.6 ± 0.1 |
| PxylA | - | - |
| Pshuttle-09 | - | - |
| Pgrac | - | - |
| P43 | - | - |
| Data from a study replacing the native ede BGC promoter in B. brevis X23. nih.gov |
Metabolic engineering involves the targeted modification of cellular metabolic pathways to improve the production of a desired compound. frontiersin.orgnih.govnih.gov For this compound, metabolic engineering strategies could focus on several key areas:
Molecular Mechanisms of Edeine S Biological Activities
Ribosomal Inhibition as a Primary Mechanism of Action
Edeine is recognized as a universal antibiotic, capable of inhibiting protein synthesis across different domains of life, although it has limited clinical application. weizmann.ac.ilembopress.org Its principal mode of action is the disruption of the initiation phase of translation. weizmann.ac.ilembopress.orgfrontiersin.org By targeting the small ribosomal subunit, this compound effectively halts the assembly of the translational machinery, preventing the synthesis of proteins. frontiersin.orgresearchgate.net
Binding Site Localization on the Small (30S) Ribosomal Subunit
Crystallographic studies have precisely located the binding site of this compound on the 30S ribosomal subunit of prokaryotes. frontiersin.orgnih.gov It settles on the solvent-facing side of the ribosome's platform, a strategic position that allows it to interfere with multiple critical components of the initiation complex. weizmann.ac.ilfrontiersin.org This single binding site is situated in a region that spans the peptidyl (P) and exit (E) sites of the ribosome. researchgate.netfu-berlin.de
This compound's interaction with the 30S subunit is characterized by its engagement with several helices of the 16S ribosomal RNA (rRNA). frontiersin.orgnih.govnih.gov Specifically, it establishes contact with helices h24, h44, and h45. frontiersin.orgnih.gov Furthermore, the binding of this compound induces a notable conformational change, promoting the formation of a base pair between guanine (B1146940) 693 (G693) in helix 23 (h23) and cytosine 795 (C795) in helix 24 (h24). frontiersin.orgnih.gov This induced base pairing is a key feature of this compound's inhibitory mechanism. frontiersin.org The antibiotic also interacts with nucleotides in helix 28 (h28) and the decoding region core. embopress.orgnih.gov By physically linking these four critical helices (h23, h24, h44, and h45), this compound can lock the small subunit into a fixed conformation, hindering the dynamic changes required for translation. nih.govresearchgate.net
Interactive Table: this compound Interaction with 16S rRNA Helices
| Helix | Interacting Residues/Region | Significance of Interaction | Reference |
|---|---|---|---|
| h23 | G693 | Forms a base pair with C795 in h24 upon this compound binding. | frontiersin.orgnih.gov |
| h24 | C795, A790-A792 | C795 forms a base pair with G693 in h23. Mutations in A790-A792 can affect subunit association. | embopress.orgfrontiersin.orgnih.gov |
| h28 | G926 | Interacts with P-site bound tRNA and is protected by this compound. | embopress.orgnih.gov |
| h44 | Core of decoding region | This compound binding involves this central helix, which is crucial for decoding. | embopress.orgnih.govnih.gov |
| h45 | Neighbor to decoding region | Also involved in the decoding process and interacts with this compound. | embopress.orgfrontiersin.orgnih.govnih.gov |
The binding site of this compound significantly overlaps with the region where the peptidyl-tRNA (P-site tRNA) binds. weizmann.ac.ilembopress.orgresearchgate.net The guanylspermidine moiety at the C-terminal end of the this compound molecule sterically clashes with the anticodon stem-loop of the P-site tRNA. frontiersin.orgresearchgate.net This direct overlap is a primary reason for this compound's potent inhibition of initiator tRNA binding. frontiersin.orgresearchgate.net Biochemical evidence confirms that a subset of 16S rRNA nucleotides protected by P-site tRNA are also protected by this compound, underscoring the overlap of their binding sites. embopress.orgnih.gov
Inhibition of Translation Initiation Complex Formation
This compound is a powerful inhibitor of the formation of the translation initiation complex. weizmann.ac.ilfrontiersin.orgresearchgate.net By binding to the 30S subunit, it creates a roadblock for the assembly of the components necessary to begin protein synthesis. frontiersin.orgresearchgate.net This inhibition occurs at a very early stage, preventing the stable association of the initiator tRNA and mRNA with the small ribosomal subunit. pnas.orgnih.gov
A key mechanism of this compound's action is its ability to block the binding of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), to the P-site of the 30S subunit. weizmann.ac.ilfrontiersin.orgresearchgate.net This inhibition is a direct consequence of the steric hindrance caused by the presence of this compound in the P-site. frontiersin.orgresearchgate.net The antibiotic essentially occupies the space required for the anticodon of the fMet-tRNA to properly engage with the start codon on the mRNA. researchgate.netnih.gov This prevents the formation of a stable 30S initiation complex, a prerequisite for the large (50S) subunit to join and form a functional 70S ribosome. weizmann.ac.ilfrontiersin.org
Beyond its direct clash with the initiator tRNA, this compound also interferes with the binding and movement of messenger RNA (mRNA) through the ribosome. weizmann.ac.ilembopress.orgresearchgate.net The this compound-induced base pair between G693 and C795 is thought to obstruct the path of the mRNA. frontiersin.org This alteration of the mRNA path can indirectly affect P-site tRNA binding and may also impact the translocation process, where the ribosome moves along the mRNA. embopress.orgfrontiersin.org By disrupting the mRNA's trajectory, this compound introduces a significant hurdle to both the initiation and elongation phases of protein synthesis. embopress.org
Interactive Table: Summary of this compound's Inhibitory Actions
| Inhibitory Action | Molecular Detail | Consequence | Reference |
|---|---|---|---|
| P-site Binding | Overlaps with the anticodon stem-loop binding site. | Prevents fMet-tRNA from binding. | frontiersin.orgresearchgate.netresearchgate.net |
| 16S rRNA Interaction | Induces G693-C795 base pair. | Alters mRNA path, locks subunit conformation. | frontiersin.orgnih.gov |
| Initiation Complex | Blocks stable association of fMet-tRNA and mRNA. | Halts the formation of the 70S ribosome. | weizmann.ac.ilfrontiersin.orgpnas.org |
| mRNA Path | This compound and induced base pair obstruct the mRNA channel. | Interferes with mRNA binding and translocation. | embopress.orgfrontiersin.org |
This compound-Induced Ribosomal Conformational Changes
The binding of this compound to the ribosome induces significant conformational adjustments, primarily within the small ribosomal subunit (30S). These structural changes are central to its mechanism of inhibiting protein synthesis. This compound physically links four critical helices of the 16S rRNA, which are key for the binding of tRNA, mRNA, and initiation factors. This linkage effectively locks the small subunit into a rigid and fixed configuration, which hinders the dynamic conformational changes essential for the translation process.
A hallmark of this compound's interaction with the ribosome is the induction of a new, cross-helix base pair between nucleotides G693 (in the loop of helix h23) and C795 (in the loop of helix h24), using E. coli numbering. researchgate.netfrontiersin.orgembopress.org Crystal structure analyses reveal that while this compound does not directly bind to either G693 or C795, its interaction with adjacent RNA residues causes a slight distortion in helix H24. embopress.org This distortion is sufficient to promote the formation of the G693-C795 hydrogen bond. embopress.org The establishment of this base pair explains previous findings that G693 was protected from chemical modification when this compound was bound to the ribosome. frontiersin.org This induced base pair is believed to obstruct the path of the mRNA through the ribosome, contributing significantly to the antibiotic's inhibitory effects. researchgate.netfrontiersin.org
The formation of the G693-C795 base pair leads to an undesirable stabilization of the ribosome's platform region. embopress.org By bridging helices h23 and h24, this compound imposes constraints on the natural mobility of the platform, which is a critical requirement for the various steps of translation. embopress.org Cryo-electron microscopy studies have indicated that the movement of these helices relative to each other is a necessary part of the translation process. By locking these components, this compound very likely exerts its inhibitory effect not just by sterically blocking binding sites, but by actively preventing the necessary conformational dynamics of the ribosome.
Induction of Translational Misreading in the A-site
In addition to its role as an initiation inhibitor, this compound has been shown to induce translational misreading at the ribosomal A-site. researchgate.netpnas.org The level of misincorporation of amino acids is comparable to that caused by classic misreading-inducing aminoglycoside antibiotics like streptomycin. researchgate.net A plausible explanation for this phenomenon lies in the allosteric communication between the ribosomal E-site and A-site. researchgate.net The fidelity of decoding at the A-site is enhanced by the presence of a tRNA in the E-site. researchgate.net By inducing the G693-C795 base pair, this compound disrupts the mRNA path through the E-site, which may impair the allosteric signal that the E-site tRNA normally transmits to maintain the accuracy of A-site decoding. researchgate.net
Comparative Analysis of this compound and Other Ribosome-Targeting Antibiotics (e.g., Pactamycin)
This compound and pactamycin (B1678277) are both universal antibiotics that target the small ribosomal subunit, and their binding sites are located in the same region near helices h23 and h24. researchgate.net Despite this proximity, their mechanisms of action are distinct. This compound's primary role is as a potent inhibitor of the initiation phase of translation. frontiersin.org In contrast, pactamycin, once also considered an initiation inhibitor, is now understood to primarily inhibit the translocation step of the elongation cycle with a notable tRNA specificity, while having no significant effect on initiation. researchgate.net
A key molecular distinction is their effect on the G693 and C795 residues. This compound induces the formation of a base pair between them, whereas pactamycin binds between these two residues. researchgate.net This leads to opposing effects; the addition of pactamycin can re-break the this compound-induced base pair, thereby relieving the inhibition of tRNA binding to the P-site. researchgate.net Furthermore, while this compound causes translational misreading, pactamycin has been observed to increase the accuracy of translation.
| Feature | This compound | Pactamycin |
|---|---|---|
| Primary Target | Translation Initiation frontiersin.org | Translation Elongation (Translocation) researchgate.net |
| Binding Site | Spans P- and E-sites of the 30S subunit researchgate.net | E-site of the 30S subunit researchgate.net |
| Effect on G693:C795 | Induces base pair formation frontiersin.orgresearchgate.net | Binds between residues, breaking the base pair researchgate.net |
| Effect on Translational Fidelity | Induces misreading at the A-site researchgate.net | Increases accuracy researchgate.net |
| P-site tRNA Binding | Inhibits by preventing codon-anticodon interaction researchgate.net | Can relieve this compound-induced inhibition researchgate.net |
Inhibition of Nucleic Acid Synthesis
The biological activities of this compound are not limited to the inhibition of protein synthesis. The compound also affects nucleic acid synthesis in a manner that is dependent on its concentration. researchgate.netpnas.org This dual activity distinguishes it from many other ribosome-targeting antibiotics.
This compound exhibits a biphasic, concentration-dependent inhibitory action. At low concentrations, it reversibly inhibits DNA synthesis by targeting DNA polymerase activity. researchgate.netresearchgate.net Specifically, research indicates that at concentrations below 15 mg/mL, edeines constrain the activity of DNA Polymerase II and DNA Polymerase III. researchgate.netresearchgate.netnih.gov At these lower concentrations, protein synthesis is not significantly affected. researchgate.netresearchgate.net
However, at high concentrations (greater than 150 mg/mL), the primary mechanism of this compound shifts. Its potent effect on the ribosome becomes dominant, leading to the inhibition of translation initiation by blocking the binding of initiator tRNA to the P-site. researchgate.netresearchgate.net
| This compound Concentration | Primary Target | Biological Effect |
|---|---|---|
| Low (<15 mg/mL) | DNA Polymerase II and III researchgate.netresearchgate.net | Reversible inhibition of DNA synthesis researchgate.netresearchgate.net |
| High (>150 mg/mL) | Ribosomal P-site researchgate.netresearchgate.net | Inhibition of translation initiation researchgate.netresearchgate.net |
Transcriptional Inhibition at High Concentrations
At high concentrations, typically above 150 µg/mL, the primary mechanism of this compound involves a potent inhibition of the initiation phase of protein synthesis. researchgate.net This action is the source of its observed effects on transcription. This compound binds to the P-site (peptidyl site) of the small ribosomal subunit (the 30S subunit in prokaryotes). researchgate.netnih.gov This binding competitively blocks the attachment of the initiator tRNA (fMet-tRNA in prokaryotes) to the ribosome. researchgate.netnih.govfrontiersin.org By preventing the formation of a competent initiation complex, this compound effectively halts the beginning of translation. frontiersin.org
In prokaryotic systems, where transcription and translation are often coupled processes, this abrupt stop in translation initiation can consequently inhibit transcription. researchgate.net Because of this powerful effect on the translational machinery, this compound is frequently utilized in research as a specific inhibitor to study the functions of ribosomes and the intricacies of protein synthesis. researchgate.netnih.gov
Mechanisms of Fungal Growth Inhibition (e.g., this compound B1)
Recent research has illuminated the specific ways in which this compound B1, an active compound produced by the bacterium Brevibacillus brevis, inhibits the growth of pathogenic fungi such as Fusarium graminearum. asm.orgasm.orgresearchgate.net The primary target appears to be mitochondrial function, which is disrupted through a dual attack on respiration and translation.
Inhibition of Mitochondrial Respiration Pathways
This compound B1 has been identified as a potent inhibitor of mitochondrial respiration in fungi. asm.orgresearchgate.netpubpharm.de This activity is a key contributor to its antifungal properties. Research findings indicate that this compound B1's impact on respiration is multifaceted, leading to a significant reduction in cellular energy production. asm.org
Key research findings on the effects of this compound B1 on Fusarium graminearum are detailed below:
| Finding | Description | Source |
| Downregulation of Genes | Transcriptomic analysis revealed that this compound B1 treatment leads to the widespread downregulation of genes related to the mitochondria and the electron transport chain (ETC). | asm.orgasm.orgresearchgate.net |
| Reduced ATP Production | The inhibition of respiratory processes results in a marked decrease in the production of ATP, the cell's primary energy currency. | asm.org |
| Synergistic Effects | This compound B1 exhibits a synergistic inhibitory effect when used in combination with known mitochondrial Complex I inhibitors, such as rotenone. | asm.orgresearchgate.net |
| Indirect Regulation | The mechanism appears to be an indirect regulation of respiration, as studies have observed no direct morphological changes to the mitochondria or an increase in mitochondrial superoxide (B77818) generation following this compound B1 treatment. | nih.gov |
Effects on Mitochondrial Translation
The inhibition of mitochondrial respiration by this compound B1 is believed to be a direct consequence of its effect on mitochondrial translation. asm.org It is postulated that this compound B1 inhibits the growth of fungi by disrupting protein synthesis within the mitochondria. asm.org This hypothesis is based on the well-established role of edeines as inhibitors of protein synthesis via ribosome binding. nih.govasm.org Since mitochondria possess their own ribosomes (which are of the bacterial type), they represent a logical target for this compound's action. By halting the synthesis of essential protein components of the mitochondrial respiratory chain, this compound B1 effectively cripples the organelle's ability to produce energy, leading to the inhibition of fungal growth. asm.org
Cellular and Subcellular Targets Beyond Ribosomes and Nucleic Acids Investigated in Research
While the primary targets of this compound are famously the ribosome (inhibiting protein synthesis) and, at lower concentrations, DNA synthesis, research has explored other potential cellular and subcellular targets. nih.govweizmann.ac.il
The most significant finding in this area is the identification of mitochondrial function as a key target, particularly in fungi. asm.orgfrontiersin.org As detailed in the preceding sections, studies on this compound B1 demonstrate that it acts as an inhibitor of mitochondrial respiration. asm.orgresearchgate.net This investigation was specifically initiated by screening for compounds with respiratory inhibition activity, which led to the identification of this compound B1 as the active agent. asm.orgasm.org
It is important to note that this targeting of mitochondria appears to be an indirect consequence of this compound's primary mechanism. The inhibition of respiration is achieved by downregulating the expression of mitochondrial genes, likely through the inhibition of mitochondrial ribosome function, rather than by direct interaction with components of the electron transport chain. nih.gov
Conversely, research has also helped to rule out other potential targets. For instance, many antimicrobial peptides produced by Brevibacillus species function by damaging the cytoplasmic membrane. nih.gov However, investigations into this compound B1's effect on F. graminearum revealed no significant morphological alterations to the fungal plasma membrane or cell wall, suggesting these structures are not primary targets for this compound. nih.gov
Structure Activity Relationship Sar Studies of Edeine and Its Analogues
Elucidation of Essential Structural Moieties for Ribosomal Binding and Translational Inhibition
The potent inhibitory action of edeine stems from its high-affinity binding to the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes). X-ray crystallography and biochemical studies have revealed that this compound binds primarily at the P-site (peptidyl-tRNA site) on the solvent side of the platform, effectively blocking the binding of initiator tRNA (fMet-tRNA). mcmaster.cafrontiersin.org This steric hindrance is a key mechanism of its translational inhibition. mcmaster.cafrontiersin.orgnih.gov
Several structural components of this compound have been identified as critical for this interaction:
The C-terminal Guanylspermidine Moiety: This polyamine tail is a crucial element for ribosomal binding. frontiersin.org It extends into the P-site where it physically overlaps with the position that the anticodon stem-loop of the initiator tRNA would occupy. frontiersin.org This direct competition and steric hindrance prevent the formation of a functional 70S initiation complex. frontiersin.org The spermidine-like portion of this moiety has been shown to interact with the backbone of the P-site tRNA, further stabilizing the this compound-ribosome complex and reducing the affinity of the tRNA for the P-site. embopress.org
The N-terminal β-Tyrosine Residue: The aromatic ring of the β-Tyrosine at the N-terminus of the peptide also plays a significant role in positioning the antibiotic on the ribosome. embopress.org It interacts with the universally conserved nucleotide G926 of the 16S rRNA, mimicking a standard RNA base pair, which helps to anchor the molecule correctly within the binding pocket. embopress.org
The Peptide Backbone: The specific sequence of non-proteinogenic amino acids forms a rigid structure that correctly orients the key interacting moieties—the N-terminal β-Tyrosine and the C-terminal polyamine. This conformation is essential for spanning the distance between its interaction points on the ribosome, which include helices h24, h44, and h45 of the 16S rRNA. frontiersin.org
Binding of this compound to the ribosome induces a conformational change in the 16S rRNA, specifically promoting the formation of a base pair between the universally conserved residues G693 and C795. frontiersin.orgnih.gov This induced base pair obstructs the path of the mRNA through the ribosome, which may indirectly contribute to the inhibition of P-site tRNA binding. frontiersin.org
Impact of Polyamine Backbone Modifications on Activity
The C-terminal spermidine-containing moiety is fundamental to this compound's mechanism of action. Its positively charged nature facilitates interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA, while its specific length and conformation are critical for occupying the P-site and blocking tRNA binding. frontiersin.orgembopress.org
While specific studies detailing a wide range of synthetic modifications to the polyamine tail are limited in publicly available literature, the established binding model strongly suggests that alterations would significantly impact activity. Key considerations include:
Length of the Polyamine Chain: The length of the spermidine (B129725) tail is precisely tuned to span its binding site within the ribosome. Shortening or lengthening the chain would likely disrupt the critical interactions with the P-site tRNA position and surrounding rRNA elements, leading to a decrease or loss of inhibitory activity.
Guanidination: The terminal guanido group contributes to the positive charge and provides specific hydrogen bonding opportunities within the ribosomal binding pocket. Removal or modification of this group would be expected to reduce binding affinity and, consequently, biological activity.
Flexibility: The flexibility of the polyamine chain allows it to adopt the optimal conformation for binding. Introducing rigid elements or bulky substituents could hinder its ability to fit within the confines of the ribosomal P-site, thereby reducing its efficacy.
Given that the guanylspermidine moiety directly competes with the initiator tRNA for binding to a crucial site on the ribosome, any modification that alters its size, shape, or charge distribution is highly likely to diminish its ability to inhibit translation.
Role of Specific Amino Acid Substitutions and Derivatizations (e.g., DAHAA, DAPA)
(S)-2,3-diaminopropanoic acid (DAPA): The connectivity at the DAPA residue is a key determinant of this compound's activity. The linkage of the adjacent isoserine residue to the α-amino group of DAPA results in the biologically active α-isomer. researchgate.netnih.govresearchgate.net If the linkage is instead through the β-amino group, the resulting β-isomer is inactive. nih.govresearchgate.net This highlights a strict regiochemical requirement for activity. To prevent the natural transpeptidation process that can lead to the formation of the inactive isomer, a 3-N,N-dimethyl derivative of DAPA has been introduced into synthetic analogues, successfully preserving biological activity. nih.gov
(2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA): This amino acid is a component of this compound A. researchgate.net Studies have shown that the free, ionizable carboxyl group within the DAHAA moiety is not essential for biological activity. nih.gov This finding prompted the synthesis of novel this compound analogues where the DAHAA residue was replaced entirely with other moieties, such as (3R, 4S)- or (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid. nih.gov These analogues retained antimicrobial activity, demonstrating that this part of the molecule can be modified to create new derivatives. nih.gov
Stereochemical Requirements for Biological Activity
The biological activity of this compound is highly dependent on its specific stereochemistry. As complex molecules with multiple chiral centers, the precise three-dimensional arrangement of atoms is essential for proper interaction with the chiral environment of the ribosomal binding site.
The most critical stereochemical feature identified is the linkage at the (S)-2,3-diaminopropanoic acid (DAPA) residue. researchgate.netnih.gov Natural this compound exists as a mixture of two isomers:
α-isomer (Active): In this form, the isoserine residue is linked to the α-amino group of DAPA. This configuration is biologically active and is responsible for the antibiotic properties of this compound. nih.govresearchgate.net
This strict requirement was confirmed by the total synthesis of both the active and inactive isomers of this compound D. The synthesized compounds with the α-linkage were identical to the natural, active product in their biological and chromatographic properties, while the synthesized β-isomer was inactive. nih.gov This demonstrates that the precise orientation of the peptide backbone, dictated by the α-amino linkage at DAPA, is non-negotiable for the molecule to adopt the correct conformation for binding to the ribosome and inhibiting translation.
Design and Synthesis of this compound Analogues with Modified Activities for Research
The design and synthesis of this compound analogues have been pursued to probe the structure-activity relationships of the antibiotic and to create novel compounds for research purposes. These efforts have focused on modifying the peptide core, as it offers more synthetic accessibility than the complex polyamine tail.
One successful strategy involved replacing the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA) moiety in this compound A and D. nih.gov Based on the finding that its free carboxyl group was not essential for activity, four new analogues were synthesized. nih.gov The synthesis was achieved using active ester and azide (B81097) methods, coupling N-terminal tripeptide fragments with C-terminal dipeptide amides. nih.gov
The antimicrobial activities of these novel analogues were tested against various bacteria and fungi, demonstrating that modifications at this position are tolerated and can result in compounds that retain biological function. nih.gov
Below is a table summarizing the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of two of these synthetic analogues compared to natural this compound A.
| Compound | Bacillus subtilis ATCC 6633 | Staphylococcus aureus NCTC 4163 | Escherichia coli ATCC 10536 | Candida albicans ATCC 10231 |
| This compound A (Natural) | 0.2 µg/mL | 12.5 µg/mL | 1.6 µg/mL | 1.6 µg/mL |
| Analogue 1 | 0.8 µg/mL | 25 µg/mL | 3.1 µg/mL | 1.6 µg/mL |
| Analogue 2 | 0.4 µg/mL | 25 µg/mL | 1.6 µg/mL | 1.6 µg/mL |
Data derived from structure-activity relationship studies on novel this compound A and D analogues. nih.gov Analogue 1 contains a (3R, 4S)-4,5-diamino-3-hydroxypentanoic acid moiety. Analogue 2 contains a (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid moiety.
These synthetic efforts not only deepen the understanding of this compound's SAR but also open avenues for creating new research tools to study ribosomal function and protein synthesis.
Mechanisms of Resistance to Edeine
Self-Resistance Mechanisms in Edeine-Producing Organisms (e.g., Brevibacillus brevis)
The organism that synthesizes this compound, Brevibacillus brevis, possesses a sophisticated self-resistance mechanism to protect itself from the antibiotic's effects. nih.govfrontiersin.org This is crucial as the ribosomal target of this compound is conserved in B. brevis. nih.gov
Role of EdeQ N-Acetyltransferase in this compound Inactivation
Brevibacillus brevis Vm4 achieves high-level self-resistance through an N-acetyltransferase enzyme named EdeQ. nih.govmcmaster.ca This enzyme is encoded within the this compound biosynthetic gene cluster. nih.govfrontiersin.org EdeQ catalyzes the transfer of an acetyl group from acetyl-CoA to the this compound molecule. nih.govmcmaster.ca This modification converts active this compound into N-acetylthis compound, a form that is inactive and unable to inhibit protein synthesis. nih.govmcmaster.ca The heterologous expression of the edeQ gene has been shown to enhance resistance to this compound in other bacteria, such as Bacillus subtilis. frontiersin.org
Molecular Basis of Acetylation and Loss of Inhibitory Activity
The acetylation of this compound by EdeQ is a highly specific process. Through tandem mass spectrometry and nuclear magnetic resonance, it has been demonstrated that N-acetylation occurs on the free amine of the internal 2,3-diaminopropionic acid (DAPA) residue of this compound, rather than the N-terminal spermidine-like moiety. nih.gov This chemical modification fundamentally alters the structure of this compound, abolishing its ability to bind to the ribosome and inhibit translation. nih.gov The addition of the acetyl group likely disrupts the electrostatic or steric interactions necessary for this compound to bind to its target site on the 30S ribosomal subunit. nih.govfrontiersin.org
Target Modification-Based Resistance
Alterations in the molecular target of this compound, the ribosome, can also confer resistance. These modifications prevent or reduce the binding affinity of the antibiotic, thereby allowing protein synthesis to proceed.
Ribosomal RNA Mutations (e.g., 16S rRNA) Conferring Resistance
This compound binds to the small (30S) ribosomal subunit, interacting predominantly with the 16S rRNA. frontiersin.org Specifically, it binds near the P site, spanning helices h24, h44, and h45. frontiersin.org Point mutations within the 16S rRNA gene can lead to resistance. mcmaster.camcmaster.cahuejmp.vn For instance, mutations in the 3' minor domain of the 16S rRNA in Escherichia coli have been shown to confer resistance to this compound. mcmaster.ca this compound's binding induces the formation of a base pair between nucleotides C795 and G693 (E. coli numbering), which stabilizes the platform of the small subunit. frontiersin.orgnih.gov Mutations in or near these critical nucleotides could disrupt this interaction and lead to resistance. While the 16S rRNA bases involved in this compound binding are highly conserved across different domains of life, even single nucleotide changes can significantly impact the antibiotic's efficacy. nih.govembopress.org
Transport-Based Resistance Mechanisms
Another potential, though less specifically documented for this compound, mechanism of resistance involves the active transport of the antibiotic out of the cell. Efflux pumps are a common strategy used by bacteria to resist a wide range of antibiotics by preventing them from reaching a toxic intracellular concentration. nih.gov In the case of the oligopeptide antibiotic GE81112, which also targets translation, bacteria lacking a functional oligopeptide permease (Opp) transport system show resistance. sci-hub.se While not directly demonstrated for this compound, it is plausible that similar transport systems could contribute to resistance. An altered uptake mechanism, potentially due to a defect in a transport system for oligopeptides, has been suggested as the cause of this compound resistance in a mutant of Neurospora crassa, as its ribosomes remained sensitive to the drug in vitro. uni-muenchen.de
Role of Altered Uptake in Resistant Strains (e.g., Neurospora crassa)
Research focused on this compound-resistant mutants of N. crassa, such as the well-characterized edr-29 strain, has provided strong evidence for this resistance mechanism. In-vitro studies using cell-free systems have shown that the ribosomes isolated from both the wild-type and the edr-29 mutant strains are equally inhibited by this compound. core.ac.uk This indicates that the resistance observed in the living fungal cells is not due to a modification of the ribosomal target site.
The critical difference lies in the permeability of the cell to the antibiotic. When intact conidia of wild-type and resistant strains are exposed to this compound, a marked difference in the inhibition of key macromolecular synthesis is observed. In the wild-type strain, this compound significantly hampers the synthesis of DNA, RNA, and protein. Conversely, in the resistant edr-29 mutant, these synthetic processes are only minimally affected, suggesting that the antibiotic fails to reach its intracellular targets in sufficient concentrations. core.ac.uk
The prevailing hypothesis for this phenomenon is a defect in a cellular transport system. core.ac.uk this compound is an oligopeptide that contains a spermidine (B129725) moiety, suggesting its uptake may be mediated by transporters for oligopeptides or polyamines. core.ac.uknih.gov Studies on Neurospora crassa have identified concentrative, energy-dependent transport systems for polyamines like putrescine, spermidine, and spermine. nih.govescholarship.org These transport systems are characterized by specific kinetics and are subject to mutual inhibition by different polyamines. nih.gov It is therefore plausible that a mutation in a gene encoding a component of such a transport system is responsible for the reduced uptake of this compound in resistant strains like edr-29. core.ac.uk
Research Findings on this compound Inhibition in Neurospora crassa
The following table summarizes the differential inhibitory effects of this compound on macromolecular synthesis in wild-type N. crassa versus the this compound-resistant edr-29 mutant, highlighting the basis for concluding that altered uptake is the mechanism of resistance.
| Macromolecular Synthesis Measured | Strain | This compound Concentration | Approximate Inhibition (%) |
| Protein Synthesis (³H-leucine incorporation) | Wild-Type | 200 µg/ml | ~40% |
| Resistant Mutant (edr-29) | 200 µg/ml | ~6% | |
| RNA Synthesis (³H-adenosine incorporation) | Wild-Type | 200 µg/ml | ~30% |
| Resistant Mutant (edr-29) | 200 µg/ml | ~0% | |
| DNA Synthesis | Wild-Type | 200 µg/ml | Decreased |
| Resistant Mutant (edr-29) | 200 µg/ml | Not Decreased |
Data sourced from studies on this compound inhibition in Neurospora crassa. core.ac.uk
Synthetic Methodologies for Edeine and Its Analogues
Total Synthesis Approaches for Edeine Isomers
The total synthesis of this compound isomers has been a significant endeavor, primarily aimed at confirming the postulated structures and understanding the stereochemical basis for their biological activity. A key focus has been the synthesis of this compound D, which has served as a model for the broader family of this compound antibiotics.
Researchers successfully carried out the syntheses of peptides corresponding to the sequences proposed for both the active (α) and inactive (β) isomers of this compound D. nih.govjst.go.jp The synthetic compounds were found to be identical to the natural products based on chromatographic and electrophoretic properties. nih.gov Crucially, the biological data from these synthetic compounds confirmed the structural hypothesis: in the active α-isomer, isoserine is linked to the α-amino group of α,β-diaminopropionic acid, whereas in the inactive β-isomer, the linkage is through the β-amino group. nih.govjst.go.jp This distinction is fundamental to the bioactivity of the entire this compound class, with the active forms consistently being the α-isomers. mcmaster.ca For instance, the naturally occurring antibiotic this compound A is a mixture of the active this compound A1 and its inactive isomer, this compound A2. mcmaster.ca Furthermore, the established structure of this compound D has been leveraged to synthesize other members of the family, such as this compound F, through chemical modification. doi.org
The total synthesis efforts underscore the importance of precise stereochemical control and regioselective bond formation in achieving biologically active this compound molecules. The successful synthesis and verification of these isomers have provided a solid foundation for the design of novel analogues with potentially improved properties.
Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound Analogues (e.g., Fmoc-SPPS)
Solid-Phase Peptide Synthesis (SPPS) has emerged as a powerful and efficient method for producing this compound analogues, offering significant advantages over traditional solution-phase methods, such as increased speed, automation, and simplified purification. mcmaster.cabachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is particularly well-suited for this purpose due to its use of mild basic conditions for deprotection, which preserves acid-labile side-chain protecting groups. mcmaster.canih.gov
A key application of SPPS has been in the synthesis of simplified this compound analogues to probe structure-activity relationships. For example, researchers have used Fmoc-SPPS to demonstrate that the unusual amino acid 2,6-diamino-7-hydroxyazelaic acid (DAHAA) is essential for the antimicrobial activity of this compound. mcmaster.ca
A typical Fmoc-SPPS cycle for an this compound analogue involves the following steps:
Resin Loading: The C-terminal amino acid is anchored to a solid support, such as a Wang or 2-chlorotrityl chloride resin. mcmaster.ca
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to liberate the free amine. mcmaster.ca
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. Common coupling agents include HBTU/HOBt in the presence of a base like DIEA.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a process simplified by the peptide being attached to the insoluble support. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). biotage.combeilstein-journals.org
| Parameter | Details | Source |
| Strategy | Fmoc-SPPS | |
| Resin | Wang resin functionalized with Rink amide linker | |
| Coupling Reagents | HBTU/HOBt/DIEA in DMF | |
| Deprotection Reagent | 20% piperidine in DMF | |
| Final Cleavage | Trifluoroacetic acid (TFA) based cocktail | beilstein-journals.org |
This technique allows for the systematic modification of the this compound scaffold, enabling the creation of libraries of analogues for biological screening. mcmaster.ca
Solution-Phase Synthetic Strategies (e.g., Active Ester and Azide (B81097) Methods)
While SPPS is dominant for analogue synthesis, solution-phase strategies have been instrumental, particularly in the early total syntheses and for the preparation of specific peptide fragments or complex building blocks. mcmaster.caresearchgate.net These methods involve conducting all reactions in a homogeneous solution, often requiring purification of intermediates after each step. biotage.com Two classical methods for forming the peptide bond in solution-phase synthesis are the active ester and azide methods.
Active Ester Method: This strategy involves converting the carboxylic acid group of an N-protected amino acid into an "active ester." This ester is stable enough to be isolated but reactive enough to undergo aminolysis with the free amino group of another amino acid or peptide, forming the desired peptide bond. spcmc.ac.in P-nitrophenyl esters are a well-known example and were used in seminal peptide syntheses. thieme-connect.de The activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group. spcmc.ac.in The p-nitrophenol by-product can be readily removed by extraction. spcmc.ac.in This approach was used to synthesize a key fragment of this compound A, β-tyrosine-L-isoseryl-diaminopropionic acid, demonstrating its utility in the this compound context. mcmaster.ca
Azide Method: The azide method proceeds via a peptide azide intermediate. It begins with the conversion of an N-protected amino acid ester to its corresponding hydrazide by reacting it with hydrazine. spcmc.ac.in The hydrazide is then treated with nitrous acid under cold conditions to form the acyl azide. spcmc.ac.in This azide is then reacted with an amino acid ester to form the peptide bond. A significant advantage of the azide method is its low propensity for racemization, which is a critical concern in peptide synthesis. spcmc.ac.in
| Method | Activating Group | Key Features |
| Active Ester | e.g., p-nitrophenyl ester | Stable, isolable intermediates; reaction driven by aminolysis. spcmc.ac.in |
| Azide Method | Acyl azide | Low risk of racemization; proceeds via a hydrazide intermediate. spcmc.ac.in |
These solution-phase techniques, though often more laborious than SPPS, offer flexibility and are crucial for synthesizing fragments that may be difficult to prepare on a solid support or when large quantities of a specific segment are required. mcmaster.caresearchgate.net
Challenges and Innovations in this compound Chemical Synthesis
The chemical synthesis of this compound and its analogues is fraught with challenges, primarily stemming from the molecule's inherent structural complexity. However, ongoing innovations in synthetic chemistry continue to provide pathways to overcome these hurdles.
Key Challenges:
Unusual Monomers: this compound contains several non-proteinogenic amino acids, most notably (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA). The synthesis of these unique building blocks with the correct stereochemistry is a major obstacle. mcmaster.ca
Stereochemical Control: The molecule has multiple chiral centers. Establishing the correct relative and absolute stereochemistry during synthesis is critical, as isomerism dictates biological activity. nih.gov
Protecting Group Strategy: The presence of multiple functional groups (amino, carboxyl, hydroxyl) requires a complex and orthogonal protecting group scheme to prevent side reactions during peptide assembly. beilstein-journals.org
Solubility: As the peptide chain grows, particularly during SPPS, it can aggregate and become insoluble, leading to incomplete reactions and low yields. proteogenix.science
Purification: The final crude product is often a mixture of the target peptide and numerous deletion or modified sequences, necessitating complex and costly purification, typically via high-performance liquid chromatography (HPLC). proteogenix.science
Innovations and Solutions:
Novel Synthetic Routes for Building Blocks: A significant innovation has been the development of a synthetic strategy for DAHAA using ring-closing metathesis followed by Sharpless asymmetric aminohydroxylation, which allows for the controlled synthesis of this crucial component. mcmaster.ca
Advanced SPPS Techniques: The adoption of Fmoc-SPPS with improved resins and coupling reagents has streamlined the synthesis of analogues. mcmaster.ca The development of automated synthesizers, including those using microwave irradiation to accelerate coupling and deprotection steps, has further enhanced efficiency and allowed for the rapid generation of peptide libraries. bachem.combeilstein-journals.org
Convergent Synthesis: To mitigate problems associated with synthesizing long peptides, a convergent approach can be used. This involves the separate synthesis of smaller peptide fragments (using either solid-phase or solution-phase methods) which are then coupled together in solution to form the final molecule. proteogenix.science
Bio-inspired and Enzymatic Synthesis: While not yet fully realized for this compound, innovations in biocatalysis and the use of enzymes for specific bond formations represent a future direction. researchfeatures.comrsc.org These methods could offer highly selective transformations under mild, environmentally friendly conditions, potentially simplifying complex steps like the introduction of hydroxyl groups or the formation of specific stereocenters. researchfeatures.com
The continuous evolution of synthetic methodologies holds the promise of not only making the synthesis of natural edeines more efficient but also enabling the creation of a new generation of analogues with enhanced therapeutic profiles.
Advanced Analytical and Biophysical Methodologies in Edeine Research
Chromatographic Techniques for Edeine Analysis and Purification (e.g., HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a pivotal technique for the analysis and purification of edeines, a group of non-ribosomal antibacterial peptides produced by Brevibacillus brevis. This method allows for the separation, identification, and quantification of different this compound congeners (A, B, D, and F) from complex biological matrices such as fermentation broths.
In a study aimed at improving this compound production, HPLC-MS was utilized to quantify the yield of edeines. The overexpression of the edeB gene in B. brevis X23 resulted in a 92.27% increase in this compound production. Conversely, the knockout of the edeB gene led to an 18% reduction in this compound production, which could be restored and even increased by 20.43% upon complementation of the gene nih.govfrontiersin.org. These findings highlight the precision of HPLC-MS in quantifying changes in metabolite production following genetic modifications.
The typical workflow involves the extraction of edeines from the culture supernatant, followed by separation on a C18 reversed-phase HPLC column. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).
Table 1: HPLC-MS Analysis of this compound Production in Brevibacillus brevis X23 Strains
| Strain | Genetic Modification | This compound Production Change (%) |
|---|---|---|
| B. brevis X23 (pP43-edeB) | Overexpression of edeB | +92.27 |
| B. brevis X23(ΔedeB) | Knockout of edeB | -18.00 |
Mass Spectrometry (MS) Applications in Structural Characterization and Modification Analysis (e.g., Tandem MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of edeines and the analysis of their modifications. Tandem MS allows for the fragmentation of a selected precursor ion, providing detailed structural information based on the resulting fragment ions nih.govresearchgate.netembopress.orgnih.govresearchgate.net.
This technique has been crucial in elucidating the mechanism of self-resistance to this compound in the producing organism, Brevibacillus brevis Vm4. Researchers identified a potential this compound-modifying enzyme, EdeQ, which is similar to spermidine (B129725) N-acetyltransferases. Through tandem mass spectrometry and nuclear magnetic resonance (NMR), it was demonstrated that EdeQ N-acetylates this compound. This modification occurs on the free amine of the internal diaminopropionic acid residue, not on the N-terminal spermidine polyamine as might be expected nih.gov. This acetylation renders the this compound inactive, thereby conferring resistance to the producing organism nih.gov.
The fragmentation patterns obtained from MS/MS experiments provide a fingerprint of the molecule, allowing for the precise localization of modifications and the confirmation of the peptide's sequence and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the initial structural elucidation of antibiotics that bind to ribosomal RNA fragments nih.gov. Before high-resolution crystal structures of the entire ribosome were available, NMR studies of antibiotic-RNA complexes provided the first glimpses into their binding sites and modes of interaction.
In the context of this compound resistance, NMR was used in conjunction with tandem mass spectrometry to confirm the site of N-acetylation by the EdeQ enzyme in Brevibacillus brevis Vm4 nih.gov. NMR analysis definitively showed that the N-acetylation occurs on the internal diaminopropionic acid residue of this compound, a finding that was unexpected but crucial for understanding the resistance mechanism nih.gov. This level of structural detail is often challenging to obtain with other techniques, highlighting the power of NMR in resolving complex chemical structures.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Edeine Complex Structures
X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into the interaction between this compound and the ribosome nih.govroyalsocietypublishing.orgembopress.orgresearchgate.netelifesciences.orgcell.comcore.ac.ukrigaku.comnih.gov. These techniques have been used to determine the structures of this compound in complex with both bacterial (30S subunit) and eukaryotic (80S) ribosomes.
Crystal structures of the Thermus thermophilus 30S ribosomal subunit in complex with this compound revealed that the antibiotic binds in the vicinity of the E-site, interacting with helices H24, H28, H44, and H45 of the 16S rRNA nih.govembopress.org. This binding site is near universally conserved bases that are important for the initiation of protein synthesis nih.govembopress.org. The structure also showed that this compound's spermidine-like moiety interacts with the backbone of the P-site tRNA, which helps to explain how this compound reduces the affinity of peptidyl-tRNA for the P-site nih.govembopress.org. A significant finding from these crystallographic studies was that this compound induces the formation of a base pair between C795 and G693 of the 16S rRNA embopress.org.
More recent cryo-EM structures of this compound bound to the E. coli 30S subunit and the yeast 80S ribosome have provided even higher resolution views of this interaction researchgate.netbiorxiv.orgbiorxiv.orgnih.gov. These studies have confirmed the binding site and have allowed for a more precise description of the direct and water-mediated interactions between this compound and the ribosome researchgate.netbiorxiv.org. In the yeast 80S ribosome, this compound binds exclusively in the 40S E-site and shares a binding pocket with other inhibitors like pactamycin (B1678277) and cryptopleurine royalsocietypublishing.org. Interestingly, while this compound binds to the same region in both bacterial and eukaryotic ribosomes, it adopts a different conformation royalsocietypublishing.org.
Table 2: Key Interactions of this compound with the Ribosome as Determined by X-ray Crystallography and Cryo-EM
| Ribosomal Subunit | Organism | Technique | This compound Binding Site | Key Interacting rRNA Helices | Induced Conformational Change |
|---|---|---|---|---|---|
| 30S | Thermus thermophilus | X-ray Crystallography | Near E-site, spanning to P-site | H24, H28, H44, H45 | Formation of G693-C795 base pair |
| 40S (in 80S) | Saccharomyces cerevisiae (Yeast) | X-ray Crystallography | E-site | 18S rRNA | Different conformation from bacterial complex |
Biochemical Assays for Studying Ribosomal Function and Inhibition (e.g., in vitro protein synthesis assays, tRNA binding assays)
Biochemical assays are fundamental for dissecting the molecular mechanisms of ribosomal inhibition by this compound. These assays allow researchers to study the effects of the antibiotic on specific steps of protein synthesis in a controlled environment.
tRNA binding assays: These assays directly measure the effect of this compound on the binding of tRNA to the different sites on the ribosome (A, P, and E sites). It has been shown that this compound inhibits the binding of initiator tRNA (fMet-tRNA) to the P-site of both 30S subunits and 70S ribosomes nih.govnih.govfrontiersin.orgnih.gov. This inhibition is a key aspect of its mechanism of action. Studies have revealed that the this compound-induced base pairing of G693 and C795 prevents the proper codon-anticodon interaction required for stable P-site tRNA binding researchgate.netnih.gov.
Biochemical studies have also revealed that this compound can induce translational misreading at the A-site, at levels comparable to the classic misreading-inducing antibiotic streptomycin researchgate.netnih.gov.
Molecular Modeling and Computational Approaches to this compound-Target Interactions
Molecular modeling and computational approaches are increasingly being used to complement experimental data and to provide deeper insights into the interactions between this compound and its ribosomal target plos.orgfrontiersin.orgnih.govnih.gov. These methods can be used to:
Docking studies: Simulate the binding of this compound to the ribosome to predict its binding pose and identify key interactions.
Molecular dynamics simulations: Study the dynamic behavior of the this compound-ribosome complex over time to understand how the antibiotic affects the conformational flexibility of the ribosome.
In silico modeling: Generate models of different this compound congeners bound to the ribosome to understand how small chemical modifications might affect their activity biorxiv.org.
These computational approaches can help to rationalize experimental findings, guide the design of new experiments, and potentially aid in the development of improved this compound derivatives with enhanced therapeutic properties.
Genetic and Transcriptomic Analyses (e.g., RT-qPCR, RNA-seq) for Biosynthesis and Resistance Studies
Genetic and transcriptomic analyses are powerful tools for studying the biosynthesis of this compound and the mechanisms of resistance to this antibiotic.
Reverse Transcription Quantitative PCR (RT-qPCR): This technique is used to quantify the expression levels of specific genes. In the study of this compound biosynthesis in Brevibacillus brevis, RT-qPCR was used to demonstrate that the deletion of the edeB gene led to a significant decrease in the transcription of key genes in the this compound biosynthetic gene cluster, namely edeA, edeQ, and edeK nih.govfrontiersin.orgnih.gov. This confirmed that EdeB is a positive regulator of this compound biosynthesis nih.govfrontiersin.org.
Table 3: Relative Transcriptional Levels of this compound Biosynthesis Genes in B. brevis X23(ΔedeB) Compared to Wild-Type
| Gene | Function in this compound Biosynthesis | Relative Transcriptional Level |
|---|---|---|
| edeA | Non-ribosomal peptide synthetase | Significantly decreased |
| edeQ | Resistance gene (N-acetyltransferase) | Significantly decreased |
RNA-sequencing (RNA-seq): This is a high-throughput sequencing technique that provides a global view of the transcriptome, allowing for the identification of all genes that are differentially expressed under specific conditions rna-seqblog.combiorxiv.orgnih.gov. In the context of this compound, RNA-seq could be used to study the global transcriptional response of bacteria to this compound treatment, which could reveal novel resistance mechanisms or cellular pathways affected by the antibiotic. For example, a recent study on Fusarium graminearum treated with this compound B1 used transcriptome analysis to show the downregulation of most mitochondrial-related genes, suggesting an effect on mitochondrial respiration asm.org.
These genetic and transcriptomic approaches are essential for a comprehensive understanding of how this compound is produced and how organisms evolve to counteract its inhibitory effects.
Table of Compounds
| Compound Name |
|---|
| Cryptopleurine |
| This compound A |
| This compound B |
| This compound D |
| This compound F |
| Glycine |
| N-acetylthis compound |
| Pactamycin |
| Spermidine |
| Streptomycin |
Edeine As a Research Probe for Fundamental Biological Processes
Elucidating Mechanisms of Ribosomal Translation and Fidelity
Edeine serves as a universal inhibitor of translation initiation, acting on ribosomes across all kingdoms of life, which makes it a crucial tool for studying the universally conserved aspects of this process. embopress.orgnih.gov Its primary mechanism of action involves binding to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) and interfering with the formation of the translation initiation complex. frontiersin.orgnih.gov
Key Research Findings:
Inhibition of Initiator tRNA Binding: this compound binds to a single site on the small ribosomal subunit, specifically on the solvent side of the platform, spanning helices h24, h44, and h45. frontiersin.orgresearchgate.net This strategic location allows the guanylspermidine moiety of this compound to overlap with the position of the anticodon stem loop of a P-site tRNA. frontiersin.orgnih.gov This direct overlap sterically hinders the binding of the initiator tRNA (fMet-tRNA in prokaryotes) to the P site of both 30S subunits and complete 70S ribosomes, thereby halting the formation of the 30S pre-initiation complex. frontiersin.orgresearchgate.net
Induction of Conformational Changes: The binding of this compound induces a significant conformational change in the 16S rRNA, specifically promoting the formation of a base pair between the universally conserved residues G693 and C795. embopress.orgresearchgate.net This induced base pairing is critical to its inhibitory function, as it obstructs the path of the mRNA and indirectly affects P-site tRNA binding. frontiersin.orgnih.gov
Impact on Translational Fidelity: While primarily known as an initiation inhibitor, this compound has also been shown to induce translational misreading at the A site. researchgate.netnih.gov The level of misincorporation of amino acids is comparable to that caused by classic misreading-inducing antibiotics like streptomycin, highlighting this compound's utility in studying the mechanisms that ensure translational accuracy. researchgate.netnih.gov
| Feature | Description | References |
|---|---|---|
| Binding Site | Single site on the small ribosomal subunit (30S/40S), spanning helices h24, h44, and h45. | frontiersin.orgresearchgate.net |
| Primary Mechanism | Inhibits binding of initiator tRNA to the P site, preventing the formation of the initiation complex. | frontiersin.orgresearchgate.net |
| Key Structural Change | Induces base-pairing between G693 and C795 of the 16S rRNA. | embopress.orgresearchgate.net |
| Effect on Fidelity | Induces translational misreading at the A site. | researchgate.netnih.gov |
Investigating DNA Replication and Transcription Pathways
The inhibitory effects of this compound are not confined to protein synthesis. It also serves as a valuable research tool for probing the mechanisms of DNA replication and transcription, with its effects being dose-dependent. nih.govfrontiersin.org
Detailed Research Findings:
Inhibition of DNA Synthesis: At low concentrations (less than 15 μg/mL), edeines have been shown to reversibly inhibit DNA synthesis. nih.govfrontiersin.org This inhibition is achieved by targeting DNA polymerase II and III, constraining their activity without affecting protein synthesis at these concentrations. nih.govfrontiersin.org This selective action allows researchers to uncouple the processes of DNA replication and protein synthesis for investigational purposes.
Inhibition of Transcription: At high concentrations (greater than 150 μg/mL), this compound's potent inhibition of the translation initiation complex has a downstream effect on transcription. nih.govfrontiersin.org By blocking the binding of fMet-tRNA to the ribosome, it simultaneously inhibits the initiation of both transcription and protein translation. nih.govfrontiersin.org This property makes this compound useful as a general transcriptional inhibitor in studies of ribosome function and the coupling of transcription and translation in prokaryotes. nih.govasm.org
| Process | This compound Concentration | Mechanism of Action | References |
|---|---|---|---|
| DNA Replication | Low (<15 μg/mL) | Reversibly constrains the activity of DNA polymerase II and III. | nih.govfrontiersin.org |
| Transcription | High (>150 μg/mL) | Inhibits the initiation of transcription as a consequence of blocking translation initiation. | nih.govfrontiersin.org |
Probing Cellular Responses to Protein Synthesis Inhibition
By potently and specifically halting protein synthesis at the initiation stage, this compound provides a clean experimental system to study the myriad cellular responses to translational stress. This allows researchers to investigate the downstream consequences of shutting down the cell's protein production machinery.
Key Applications in Research:
Studying Ribosome Function: The use of this compound as a transcriptional inhibitor allows for detailed studies of ribosome function and the intricate process of protein synthesis itself. nih.govfrontiersin.orgasm.org
Investigating Stress Response Pathways: The abrupt cessation of protein synthesis triggers various cellular stress response pathways. This compound can be used to activate these pathways and study their components and regulatory networks.
Analyzing mRNA Stability and Turnover: When translation is inhibited, the fate of existing messenger RNA (mRNA) molecules can be monitored. This compound is used in studies to determine the stability and decay rates of specific transcripts in the absence of active translation.
Applications in Understanding Microbial Physiology and Pathogenesis Mechanisms
This compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycoplasma, makes it a subject of interest for understanding microbial physiology and identifying potential therapeutic targets. frontiersin.orgresearchgate.netasm.org
Research Highlights:
Antimicrobial Activity: Edeines exhibit potent antimicrobial properties by targeting fundamental processes like DNA and protein synthesis. nih.gov This broad activity allows for comparative studies of these processes across different microbial species.
Virulence Reduction: Recent research has demonstrated that this compound B1 can reduce the virulence of the plant pathogenic fungus Fusarium graminearum. asm.org The study revealed that this compound achieves this by inhibiting mitochondrial respiration, indicating a mechanism of action beyond direct inhibition of protein synthesis and highlighting its potential for dissecting pathogenic mechanisms. asm.org
Contributions to the Study of Eukaryotic vs. Prokaryotic Translation Machinery
While this compound is a universal inhibitor, subtle but significant differences exist in its interaction with prokaryotic (70S) and eukaryotic (80S) ribosomes. frontiersin.orgwikipedia.orgwikipedia.org These differences provide a unique opportunity to probe the structural and functional distinctions between the translation machinery of these two domains of life.
Comparative Insights:
Differential Binding Conformation: Although this compound binds to the same general region on the small ribosomal subunit in both prokaryotes and eukaryotes, it adopts a markedly different conformation. frontiersin.orgnih.gov In bacteria, it binds in a way that encroaches on the P site. In contrast, on the yeast 80S ribosome, this compound binds exclusively in the E (exit) site of the small subunit. frontiersin.org
Selectivity of Inhibition: While effective against both, some studies have shown that this compound can be more potent against prokaryotic translation systems. pnas.org This differential activity, along with the distinct binding modes, allows researchers to use this compound to explore the evolutionary adaptations and unique features of eukaryotic and prokaryotic ribosomes. nih.gov For instance, the structural elements responsible for the initiation process are universally conserved, a fact underscored by this compound's universal effect. embopress.orgnih.gov
| Feature | Prokaryotic Ribosome (70S) | Eukaryotic Ribosome (80S) | References |
|---|---|---|---|
| Binding Site Location | Small (30S) subunit, encroaching on the P site. | Small (40S) subunit, exclusively in the E site. | frontiersin.org |
| Inhibitory Effect | Potent inhibition of initiation complex formation. | Inhibition of initiation, though can be less potent than in prokaryotes. | pnas.org |
Future Directions and Emerging Research Avenues for Edeine
Exploration of Undiscovered Edeine Variants and Their Biological Activities
The known this compound family includes several members, such as edeines A, B, D, and F, which differ primarily in the composition of their amino acid residues and the nature of the polyamine tail. sci-hub.sedoi.org For instance, this compound A contains spermidine (B129725), while this compound B incorporates guanylspermidine. sci-hub.se this compound D is similar to this compound A but has β-phenylalanine instead of β-tyrosine. sci-hub.se The discovery of these natural variants underscores the potential for a wider diversity of this compound-like compounds in nature.
Recent advancements in genome mining and comparative genomics have revealed that the this compound biosynthetic gene cluster is widely distributed among Brevibacillus species. mdpi.comfrontiersin.org This suggests that numerous, as-yet-undiscovered this compound variants may exist. The exploration of diverse environmental niches for novel Brevibacillus strains, coupled with advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying these new variants. Characterizing the biological activities of these novel edeines could unveil compounds with improved potency, selectivity, or entirely new therapeutic applications.
Deeper Mechanistic Insights into this compound's Pleiotropic Effects
This compound is well-known for its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit and blocking the P-site. asm.orgfrontiersin.org This interaction prevents the binding of initiator tRNA (fMet-tRNA), thereby halting the initiation of translation. frontiersin.orgfrontiersin.org However, the biological effects of this compound are more complex and concentration-dependent. At lower concentrations, this compound has been shown to inhibit DNA synthesis by affecting the activity of DNA polymerase II and III. asm.orgfrontiersin.org
Recent studies have further expanded our understanding of this compound's pleiotropic effects. For example, this compound B1 has been shown to inhibit the mitochondrial respiration in the plant pathogenic fungus Fusarium graminearum by downregulating genes related to the electron transport chain. asm.orgasm.org This finding suggests that edeines may also target mitoribosomes, a hypothesis supported by the prokaryotic origin of mitochondria. asm.org Future research should focus on elucidating the precise molecular mechanisms underlying these diverse effects. Investigating the interaction of this compound with other cellular components beyond the ribosome and DNA polymerase will be key to understanding its full spectrum of biological activity. Techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structural insights into this compound's interactions with its various targets.
Rational Design of Novel this compound Analogues with Tuned Specificity or Potency for Research
The unique structure of this compound, with its non-proteinogenic amino acids and polyamine tail, offers a promising scaffold for the rational design of novel analogues. nih.govmcmaster.ca Structure-activity relationship (SAR) studies have already provided valuable insights. For example, it has been demonstrated that the free ionizable carboxyl group in the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA) moiety is not essential for biological activity. nih.govsigmaaldrich.com This has led to the synthesis of this compound A and D analogues with modified acid residues. nih.gov
Future efforts in rational design could focus on several key areas:
Tuning Specificity: By modifying specific residues, it may be possible to design analogues that selectively target prokaryotic ribosomes over eukaryotic ones, or even specific types of ribosomes within a cell (e.g., mitochondrial vs. cytoplasmic).
Enhancing Potency: Alterations to the peptide backbone or the polyamine tail could lead to analogues with increased binding affinity for their targets, resulting in higher potency.
Improving Stability: The introduction of modifications, such as the 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid, has been explored to prevent transpeptidation and increase the stability of this compound isomers. nih.gov
Computational modeling and molecular docking simulations will be invaluable tools in predicting the effects of specific modifications, guiding the synthesis of the most promising analogues. ub.edunih.gov The combination of rational design with techniques like continuous evolution could further accelerate the development of proteins with robust structures and strong binding functions. chemrxiv.org
Advancements in Biotechnological Platforms for Sustainable this compound Production
Currently, the production of edeines relies on fermentation of wild-type Brevibacillus strains, which often results in low yields. nih.gov Chemical synthesis is also a complex and time-consuming process. nih.gov Therefore, developing advanced biotechnological platforms for sustainable and high-yield this compound production is a critical area of research.
Several strategies are being explored to enhance this compound production:
Metabolic Engineering: Overexpression of key regulatory genes in the this compound biosynthetic pathway has shown significant promise. For instance, the overexpression of edeB, a pathway-specific activator, in B. brevis X23 resulted in a 92.27% increase in this compound production. frontiersin.org
Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster with stronger promoters has led to substantial increases in both gene expression and this compound yield. nih.gov
Synthetic Biology: The application of synthetic biology principles, such as the design and construction of new biological parts, devices, and systems, offers a powerful approach to re-engineer Brevibacillus or other host organisms for optimized this compound production. researchgate.netresearchgate.netsynthelis.com This could involve creating novel metabolic pathways or redesigning existing ones. synthelis.com
These advancements will not only make this compound more readily available for research and potential therapeutic applications but also open the door to the production of novel, engineered this compound analogues.
Expanding the Use of this compound as a Molecular Tool in New Biological Systems
This compound's well-defined mechanism of inhibiting translation initiation has made it a valuable molecular tool for studying protein synthesis. nih.govresearchgate.net Its ability to act as a universal inhibitor in both prokaryotic and eukaryotic systems further enhances its utility. nih.govnih.gov
Future applications of this compound as a molecular tool could extend into new biological systems and research areas. For example, its ability to inhibit mitochondrial protein synthesis could be exploited to study the role of mitochondrial translation in various cellular processes and diseases. asm.org Furthermore, the development of fluorescently or radioactively labeled this compound analogues could enable researchers to track its localization and interactions within cells in real-time. The use of this compound in conjunction with other protein synthesis inhibitors that target different stages of translation can help to dissect the intricate steps of this fundamental biological process. frontiersin.orgresearchgate.netnih.gov
As our understanding of this compound's diverse biological effects grows, so too will its potential applications as a sophisticated molecular probe to investigate a wide range of biological questions.
常见问题
Q. What are the structural characteristics of Edeine and its isomers, and how do they influence its biological activity?
this compound is a pentapeptide amide produced by Bacillus brevis Vm4, comprising non-proteinogenic amino acids like (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (A2ha), which is unique to this compound. Its α and β isomers differ in the linkage between (S)-Ise and (S)-A2pr residues (α-amino for active α-isomer; β-amino for inactive β-isomer) . Structural specificity determines its antimicrobial activity against Gram-positive/-negative bacteria, fungi, and mycoplasma. To analyze isomers, use HPLC or mass spectrometry alongside bioactivity assays to correlate structural variations with functional outcomes .
Q. What methodologies are recommended for studying this compound’s biosynthesis in Brevibacillus strains?
Biosynthesis involves gene clusters encoding decarboxylases and synthetases. Compare homologous gene clusters across strains (e.g., Brevibacillus brevis B011) using genomic sequencing and tools like BLAST for homology analysis (e.g., arginine decarboxylase genes with 94–97% identity) . Experimental validation via gene knockout and LC-MS metabolite profiling can confirm biosynthetic pathways. Reference Electronic Table S1 in Zhou et al. (2023) for gene-function correlations .
Q. How does this compound inhibit DNA biosynthesis and translation, and what experimental approaches validate these mechanisms?
this compound binds to DNA polymerase and ribosomes, selectively inhibiting prokaryotic systems due to structural differences in replication machinery. Use in vitro assays with purified enzymes (e.g., E. coli DNA polymerase I) and radiolabeled nucleotides to quantify inhibition kinetics. For translation studies, employ cell-free systems with fluorescently tagged tRNA to monitor ribosomal stalling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?
Discrepancies may arise from isomer ratios, strain-specific resistance, or assay conditions. Standardize protocols:
- Purify isomers via preparative chromatography.
- Use consistent microbial strains (e.g., ATCC standards).
- Perform dose-response curves with statistical validation (e.g., ANOVA for inter-study variability) . Cross-reference raw data in appendices of prior studies to identify methodological divergences .
Q. What experimental designs can differentiate this compound’s effects on prokaryotic vs. eukaryotic systems?
- Comparative genomics : Identify eukaryotic homologs of this compound-targeted proteins (e.g., DNA polymerase γ) and test inhibition in vitro.
- Hybrid systems : Use mitochondrial ribosomes vs. bacterial ribosomes in translation assays.
- In vivo models : Compare toxicity in prokaryotic (e.g., murine infection models) and eukaryotic systems (e.g., human cell lines), monitoring apoptosis and DNA damage markers .
Q. How can gene cluster analysis improve the yield of this compound in heterologous expression systems?
- Annotate this compound synthetase clusters (e.g., edd genes) using antiSMASH or PRISM.
- Optimize codon usage for expression hosts (e.g., E. coli BL21) and co-express chaperones to enhance folding.
- Validate production via LC-MS and compare titers against wild-type strains (see Fig. 9 in Zhou et al., 2023, for cluster conservation patterns) .
Q. What strategies ensure reproducibility in this compound purification and characterization?
- Protocol rigor : Detail solvent gradients, column specifications, and purity thresholds (e.g., ≥95% by HPLC).
- Data transparency : Include raw spectra and chromatograms in supplementary materials.
- Cross-lab validation : Share samples with independent labs for bioactivity retesting .
Q. How should researchers address gaps in understanding this compound’s immunomodulatory effects in vivo?
- Murine models : Administer this compound in LPS-induced inflammation models, quantifying cytokines (IL-6, TNF-α) via ELISA.
- Mechanistic studies : Use knockout mice (e.g., TLR4⁻/⁻) to identify signaling pathways.
- Ethical rigor : Follow IRB protocols for animal studies, including control groups and sample size justification .
Methodological Guidelines
- Data Analysis : Use error bars (SD/SEM) and statistical tests (t-tests, ANOVA) for bioactivity data. Reference open-source tools like GraphPad Prism .
- Literature Review : Prioritize primary sources from journals like Cellular & Molecular Biology Letters and avoid unverified databases .
- Ethical Compliance : Document informed consent for human-derived samples and adhere to FAIR principles for data sharing .
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